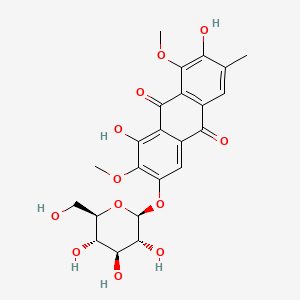

Aurantio-obtusin beta-D-glucoside

描述

Nomenclature and Classification of Aurantio-obtusin (B1665323) beta-D-glucoside

Aurantio-obtusin beta-D-glucoside is also known by several synonyms, including Glucoaurantio-obtusin. ontosight.ai Chemically, it is a glycoside, meaning it is composed of a sugar moiety, in this case, beta-D-glucose, attached to a non-sugar component, an aglycone. ontosight.ai The aglycone portion of this molecule is aurantio-obtusin, an anthraquinone (B42736) derivative. ontosight.ai Therefore, it is classified as an anthraquinone glycoside. ontosight.ai

The systematic IUPAC name for this compound is 1,7-dihydroxy-2,8-dimethoxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione. ontosight.aismolecule.com Its molecular formula is C₂₃H₂₄O₁₂ and it has a molecular weight of 492.43 g/mol . smolecule.com

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| CAS Number | 129025-96-3 biosynth.com |

| Molecular Formula | C₂₃H₂₄O₁₂ smolecule.com |

| Molecular Weight | 492.43 g/mol smolecule.com |

| IUPAC Name | 1,7-dihydroxy-2,8-dimethoxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione ontosight.aismolecule.com |

| Synonyms | Glucoaurantio-obtusin, Aurantio-obtusin 6-O-beta-D-glucoside ontosight.ai |

Historical Context and Significance in Ethnobotanical Traditions

The primary source of this compound, the seeds of Cassia obtusifolia (also known as Semen Cassiae), has a long history of use in traditional Chinese medicine. nih.govmdpi.com In these traditions, the seeds have been utilized for various purposes, including as a laxative and for improving eyesight. mdpi.comnih.gov The plant is found in several regions, including China, India, and Korea. mdpi.com While the specific isolation and identification of this compound is a more recent scientific achievement, the use of its plant source in ethnobotanical practices highlights a long-standing human interaction with this compound.

Overview of Related Anthraquinone and Flavonoid Glycosides in Natural Product Chemistry

This compound is part of a large and diverse group of natural products known as glycosides. This group is characterized by the linkage of a sugar to a non-sugar moiety. nptel.ac.in Within this broad category, it falls under the classification of anthraquinone glycosides. uomustansiriyah.edu.iq

Anthraquinone Glycosides: These compounds are characterized by an aglycone that is a derivative of anthracene. uomustansiriyah.edu.iq They are found in a variety of plants and are known for their pharmacological activities. uomustansiriyah.edu.iqslideshare.net Other well-known anthraquinone glycosides include those found in senna, rhubarb, and aloe. uomustansiriyah.edu.iqslideshare.net The biological activity of these compounds can vary depending on the specific structure of the aglycone and the attached sugar. uomustansiriyah.edu.iq

Flavonoid Glycosides: Another significant class of plant glycosides is the flavonoid glycosides. nih.govrsc.orgrsc.org Flavonoids themselves are polyphenolic compounds with a characteristic three-ring structure. nih.gov When a sugar molecule is attached, they become flavonoid glycosides. nih.gov These compounds are widespread in the plant kingdom and contribute to the colors of many fruits and flowers. youtube.com Like anthraquinone glycosides, flavonoid glycosides exhibit a wide range of biological activities. nih.govnih.gov The sugar moiety can influence the bioavailability and activity of the flavonoid aglycone. nih.gov

Detailed Research Findings

Research into this compound has revealed several key findings. Studies have shown that the treatment of Cassiae Semen with a crude enzyme extract from Aspergillus usamii leads to a decrease in the content of glucoaurantio-obtusin and a corresponding increase in its aglycone, aurantio-obtusin. nih.gov This enzymatic cleavage highlights the relationship between the glycoside and its aglycone. nih.gov

The aglycone, aurantio-obtusin, has been the subject of more extensive research. It has demonstrated anti-inflammatory effects by modulating the NF-κB pathway. researchgate.netnih.gov Specifically, it has been shown to decrease the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂) and to inhibit the expression of proteins like COX-2, TNF-α, and IL-6 in lipopolysaccharide-stimulated cells. researchgate.netnih.govmedchemexpress.com These findings suggest that the biological activity of this compound may be, in part, attributable to its aglycone. Further research has indicated that aurantio-obtusin may also have a role in ameliorating hepatic steatosis. medchemexpress.com

Structure

3D Structure

属性

IUPAC Name |

1,7-dihydroxy-2,8-dimethoxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O12/c1-7-4-8-13(22(33-3)14(7)25)17(28)12-9(15(8)26)5-10(21(32-2)18(12)29)34-23-20(31)19(30)16(27)11(6-24)35-23/h4-5,11,16,19-20,23-25,27,29-31H,6H2,1-3H3/t11-,16-,19+,20-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQYQYAJWKXDTHR-PHVGODQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1O)OC)C(=O)C3=C(C(=C(C=C3C2=O)OC4C(C(C(C(O4)CO)O)O)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C(=C1O)OC)C(=O)C3=C(C(=C(C=C3C2=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40331926 | |

| Record name | CHEBI:28268 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40331926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129025-96-3 | |

| Record name | 3-(β-D-Glucopyranosyloxy)-1,7-dihydroxy-2,8-dimethoxy-6-methyl-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129025-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CHEBI:28268 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40331926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence, Distribution, and Production Sources of Aurantio Obtusin Beta D Glucoside

Botanical Sources and Geographic Distribution

Aurantio-obtusin (B1665323) beta-D-glucoside has been identified in several plant species, most notably within the Cassia genus. Its presence is also documented in other plant families, indicating a broader, though less concentrated, distribution in the plant kingdom.

Genus Cassia (e.g., Cassia tora, Cassia obtusifolia)

The most significant and widely reported sources of Aurantio-obtusin beta-D-glucoside are the seeds of plants belonging to the Cassia genus, which is now often classified under the genus Senna. nih.gov Specifically, Cassia tora (also known as Senna tora) and Cassia obtusifolia (or Senna obtusifolia) are primary producers of this compound. nih.govmdpi.com The seeds of these plants, often referred to as Semen Cassiae, are the primary plant part where the compound is concentrated. medchemexpress.comchemsrc.commedchemexpress.commedchemexpress.com

Cassia tora and Cassia obtusifolia are widely distributed across tropical and subtropical regions. They are considered native to the Americas but have become naturalized across the globe, including in Asia and Africa. In many regions, they are common weeds. The widespread use of Cassia seeds in traditional Chinese medicine has made these plants economically and medicinally important in countries like China, Japan, and Korea. nih.gov

**Table 1: this compound in the Genus *Cassia***

| Species Name | Synonym | Primary Plant Part |

|---|---|---|

| Cassia tora L. | Senna tora | Seeds (Semen Cassiae) medchemexpress.comchemsrc.commedchemexpress.commedchemexpress.com |

| Cassia obtusifolia L. | Senna obtusifolia | Seeds nih.govmdpi.com |

These plants have a rich history of use in traditional medicine, particularly in Asia, for various health purposes. nih.govnih.gov The presence of this compound, along with its aglycone, aurantio-obtusin, and other related compounds, contributes to the bioactivity of Cassia seeds. mdpi.comnih.govnih.govnih.gov

Other Identified Plant Genera (e.g., Premna microphylla Turcz.)

While the Cassia genus is the principal source, research has identified this compound in other plant genera as well, although to a lesser extent. One such example is Premna microphylla Turcz., a species of flowering plant in the mint family, Lamiaceae. The presence of the compound in this genus suggests that the biosynthetic pathways for producing this specific anthraquinone (B42736) glycoside are not exclusive to the Fabaceae family (to which Cassia belongs). Further research is needed to fully understand the breadth of its distribution across the plant kingdom.

Factors Influencing this compound Content in Natural Sources

The concentration of this compound in its botanical sources is not static and can be influenced by a variety of environmental and processing factors. Understanding these factors is crucial for the standardization of herbal extracts and for maximizing the yield of this compound for research and potential commercial applications.

Several elements can affect the levels of this compound, including:

Geographic Location and Climate: Variations in soil composition, altitude, temperature, and rainfall can impact the metabolic processes of the plant, leading to differences in the production of secondary metabolites like this compound.

Harvesting Time: The developmental stage of the plant, particularly the seeds, can significantly influence the concentration of the compound. The levels of glycosides often change as the plant matures.

Post-Harvest Processing and Storage: The methods used for drying, storing, and processing the seeds can lead to degradation or transformation of the chemical constituents. For instance, enzymatic activity can alter the glycosidic linkages, potentially converting this compound to its aglycone form, aurantio-obtusin.

Genetic Variation: Different populations or cultivars of Cassia species may have genetic differences that affect their ability to synthesize this compound.

Structural Elucidation and Spectroscopic Characterization of Aurantio Obtusin Beta D Glucoside

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR experiments, the precise structure of Aurantio-obtusin (B1665323) beta-D-glucoside has been confirmed.

¹H NMR Analysis

Table 1: Predicted ¹H NMR Data for Aurantio-obtusin beta-D-glucoside

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) |

| Aromatic Protons | δ 6.5-7.5 | m | |

| Anomeric Proton (H-1') | δ ~5.0 | d | ~7-8 |

| Methoxy (B1213986) Protons | δ ~3.9 | s | |

| Methyl Protons | δ ~2.4 | s | |

| Sugar Protons | δ 3.2-4.0 | m |

Note: This table is predictive and based on general values for similar structures. Actual experimental data may vary.

¹³C NMR Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Similar to the ¹H NMR data, a fully assigned ¹³C NMR spectrum for this compound is not detailed in the search results. However, analysis of related structures indicates that the spectrum would show distinct signals for the carbonyl carbons of the quinone, the aromatic carbons, the methoxy carbons, the methyl carbon, and the carbons of the glucose unit. researchgate.net

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl Carbons (C=O) | δ 180-190 |

| Aromatic Carbons | δ 100-165 |

| Anomeric Carbon (C-1') | δ ~100 |

| Methoxy Carbons | δ ~55-60 |

| Sugar Carbons | δ 60-80 |

| Methyl Carbon | δ ~20 |

Note: This table is predictive and based on general values for similar structures. Actual experimental data may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for establishing connectivity between atoms in a molecule. sdsu.eduyoutube.comyoutube.com

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the proton-proton correlations within the glucose unit and potentially within the aromatic rings of the anthraquinone (B42736) core. sdsu.eduyoutube.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. It would be essential for assigning the specific ¹H signal to its corresponding ¹³C signal in the carbon skeleton. sdsu.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals long-range correlations between protons and carbons (typically over two to three bonds). This is crucial for connecting the different fragments of the molecule. For instance, it would show a correlation between the anomeric proton of the glucose and the carbon atom of the anthraquinone ring to which it is attached, confirming the position of the glycosidic linkage. sdsu.eduyoutube.com

Through the combined interpretation of these 2D NMR spectra, the complete and unambiguous structural elucidation of this compound can be achieved. nih.gov

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. researchgate.netnih.gov This technique has been used for the analysis of this compound and related compounds in various plant extracts. nih.govmolnova.comnih.gov In a typical LC-MS analysis, the compound is first separated from other components in a mixture by the LC system and then introduced into the mass spectrometer to determine its molecular weight. The molecular formula of this compound is C₂₃H₂₄O₁₂. medchemexpress.comnih.gov Its molecular weight is approximately 492.43 g/mol . medchemexpress.combiosynth.com LC-MS analysis would show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 493.1292 or the deprotonated molecule [M-H]⁻ at m/z 491.1193. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS/MS)

Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS that allows for the analysis of large and fragile molecules like glycosides without significant fragmentation. nih.govresearchgate.netresearcher.life Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion to obtain structural information. nih.govresearchgate.netmdpi.com

In the ESI-MS/MS analysis of this compound, the precursor ion (e.g., [M+H]⁺ or [M-H]⁻) is selected and subjected to collision-induced dissociation (CID). This fragmentation typically results in the cleavage of the glycosidic bond, leading to the formation of a fragment ion corresponding to the aglycone (Aurantio-obtusin) and the loss of the glucose moiety (162 Da). nih.govmdpi.com For example, in positive ion mode, a major fragment ion would be observed at m/z 331.0815, corresponding to the protonated aglycone [Aurantio-obtusin + H]⁺. nih.gov In negative ion mode, fragmentation of the [M-H]⁻ ion at m/z 491.1193 would yield a prominent fragment at m/z 313.0352, corresponding to the deprotonated aglycone. nih.gov The fragmentation patterns observed in ESI-MS/MS experiments provide valuable evidence for confirming the structure of this compound. researchgate.net

Table 3: Key Mass Spectrometry Data for this compound

| Ion | m/z (Positive Mode) | m/z (Negative Mode) | Fragment |

| [M+H]⁺ / [M-H]⁻ | 493.1292 nih.gov | 491.1193 nih.gov | Molecular Ion |

| [Aglycone+H]⁺ / [Aglycone-H]⁻ | 331.0815 nih.gov | 313.0352 nih.gov | Aurantio-obtusin |

Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF/MS)

Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF/MS) is a powerful high-resolution mass spectrometry (HRMS) technique essential for determining the elemental composition and elucidating the structure of natural products like this compound. This method provides highly accurate mass measurements, enabling the confirmation of the molecular formula and the characterization of fragment ions to piece together the molecule's structure. nih.govnih.gov

When analyzed via Liquid Chromatography-Mass Spectrometry (LC-MS) using an electrospray ionization (ESI) source, this compound (Molecular Formula: C₂₃H₂₄O₁₂) produces distinct ions in both positive and negative modes. nih.gov In positive ion mode, the protonated molecule [M+H]⁺ is observed with a precursor m/z of 493.1292. nih.gov The subsequent MS/MS fragmentation of this ion is dominated by the cleavage of the glycosidic bond, a characteristic fragmentation pathway for glycosides. psu.edu This cleavage results in the loss of the glucose moiety (162.0528 Da), generating a prominent product ion at m/z 331.0815. This fragment corresponds to the protonated aglycone, Aurantio-obtusin. nih.gov

In negative ion mode, the deprotonated molecule [M-H]⁻ is observed at a precursor m/z of 491.1193. nih.gov The fragmentation pattern in this mode provides complementary structural information. Key fragment ions are observed at m/z 476.0960, corresponding to the loss of a methyl group ([M-H-CH₃]⁻), and at m/z 313.0352, which arises from the cleavage of the glycosidic bond and subsequent rearrangements of the aglycone. nih.gov The high mass accuracy of Q-TOF allows for the unambiguous assignment of these fragments, confirming the connectivity of the sugar moiety to the anthraquinone core. nih.gov

Table 1: Key Q-TOF/MS Fragmentation Data for this compound| Ion Mode | Precursor Ion | Precursor m/z (Experimental) | Key Fragment Ion m/z | Proposed Fragment Identity |

|---|---|---|---|---|

| Positive (ESI+) | [M+H]⁺ | 493.1292 | 331.0815 | [Aglycone + H]⁺ (Aurantio-obtusin) |

| Negative (ESI-) | [M-H]⁻ | 491.1193 | 476.0960 | [M-H-CH₃]⁻ |

| Negative (ESI-) | [M-H]⁻ | 491.1193 | 313.0352 | [Aglycone - H - H₂O]⁻ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural Confirmation

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide crucial information about the functional groups and chromophoric system of this compound, respectively, thereby confirming key structural features.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to display a combination of absorption bands characteristic of its anthraquinone core and its glycosidic substituent. A broad absorption band in the region of 3500-3200 cm⁻¹ is indicative of the O-H stretching vibrations from the multiple phenolic and alcoholic hydroxyl groups. tandfonline.com The presence of both free and intramolecularly hydrogen-bonded hydroxyl groups on the anthraquinone skeleton can lead to complex band shapes in this region. nih.gov Sharp bands corresponding to C-H stretching of the aromatic rings and the methyl group would appear around 3000-2850 cm⁻¹.

A key feature of anthraquinone derivatives is the strong absorption from the C=O stretching vibrations of the quinone system, typically observed in the 1680-1630 cm⁻¹ range. nih.govresearchgate.net The exact position can be influenced by hydrogen bonding with adjacent hydroxyl groups. Additional strong bands in the 1600-1450 cm⁻¹ region are attributed to the C=C stretching vibrations within the aromatic rings. The spectrum would also feature prominent C-O stretching vibrations for the ether linkage of the glycoside and methoxy groups, as well as the alcohol functionalities of the glucose unit, typically in the 1200-1000 cm⁻¹ range. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is defined by its anthraquinone chromophore. Anthraquinones typically exhibit several absorption bands in the UV and visible regions due to π → π* and n → π* electronic transitions. researchgate.net The spectrum is expected to show intense absorption bands in the UV region, generally between 220-300 nm, which correspond to π → π* transitions within the benzenoid system of the anthraquinone core. A less intense, broad absorption band at longer wavelengths, typically in the visible region around 400-450 nm, is characteristic of the n → π* transition of the quinone's carbonyl groups and is responsible for the compound's color. researchgate.netnih.gov The presence of hydroxyl and methoxy auxochromes on the anthraquinone ring system influences the position and intensity of these absorption maxima.

Table 2: Expected Spectroscopic Absorptions for this compound| Spectroscopy Type | Wavenumber (cm⁻¹)/Wavelength (nm) | Assignment |

|---|---|---|

| IR | 3500-3200 | O-H Stretching (phenolic and alcoholic) |

| IR | 1680-1630 | C=O Stretching (quinone) |

| IR | 1600-1450 | C=C Stretching (aromatic) |

| IR | 1200-1000 | C-O Stretching (ether, alcohol) |

| UV-Vis | ~220-300 nm | π → π* transitions |

| UV-Vis | ~400-450 nm | n → π* transition |

Chirality and Stereochemical Determination of the Glycosidic Linkage

The stereochemistry of the glycosidic bond is a critical structural feature of this compound, profoundly influencing its three-dimensional shape and biological function. acs.org The compound's name explicitly defines this stereochemistry: "D-glucoside" indicates that the sugar moiety is D-glucose, and "beta" specifies the configuration at the anomeric carbon (C-1 of the glucose). pearson.com

In a β-glycosidic linkage, the bond from the anomeric carbon to the aglycone (the aurantio-obtusin moiety) is on the same side of the pyranose ring as the CH₂OH group at C-5 (a cis relationship). pearson.com Confirmation of this stereochemistry is paramount and is typically achieved through high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR. whiterose.ac.uk

The key diagnostic feature in the ¹H NMR spectrum is the coupling constant (J-value) between the anomeric proton (H-1) and the adjacent proton on C-2 (H-2) of the glucose ring. For a β-glucopyranoside, these two protons are typically in a trans-diaxial orientation. According to the Karplus relationship, this spatial arrangement results in a large coupling constant, typically in the range of 7 to 8 Hz. whiterose.ac.uk Conversely, an α-glycosidic linkage, where the H-1 and H-2 protons are in an axial-equatorial relationship, would exhibit a much smaller coupling constant (typically 3-4 Hz). Therefore, the observation of a large J-value for the anomeric proton doublet in the ¹H NMR spectrum provides unambiguous evidence for the β-configuration of the glycosidic bond. whiterose.ac.uk While mass spectrometry is excellent for determining connectivity, it generally does not provide information on the stereochemistry of the glycosidic linkage, making NMR the definitive technique for this aspect of structural elucidation. nih.gov

Biosynthesis, Chemical Synthesis, and Biotransformation of Aurantio Obtusin Beta D Glucoside

Enzymatic Biosynthesis Pathways in Botanical Systems

The biosynthesis of Aurantio-obtusin (B1665323) beta-D-glucoside in plants is a multi-step process that begins with the formation of the anthraquinone (B42736) core of its aglycone, aurantio-obtusin, followed by a glycosylation step.

Role of Glycosyltransferases

The final step in the biosynthesis of Aurantio-obtusin beta-D-glucoside is the attachment of a glucose molecule to the aurantio-obtusin aglycone. This reaction is catalyzed by a class of enzymes known as UDP-glycosyltransferases (UGTs). nih.govfrontiersin.org UGTs transfer a glycosyl group from an activated sugar donor, typically UDP-glucose, to an acceptor molecule, in this case, aurantio-obtusin. nih.govfrontiersin.org This enzymatic glycosylation increases the water solubility and stability of the anthraquinone.

While the specific UGT responsible for the glucosylation of aurantio-obtusin in Senna tora has not been definitively identified, extensive research on the Fabaceae family, to which Senna belongs, has characterized numerous UGTs with specificity for various secondary metabolites, including flavonoids and other phenolic compounds. researchgate.net It is hypothesized that a specific UGT within this family is responsible for the regioselective glucosylation of aurantio-obtusin to form this compound.

Precursor Compounds and Intermediates

The direct precursor to this compound is its aglycone, aurantio-obtusin. jmb.or.kr The biosynthesis of the aurantio-obtusin core structure in higher plants, including Senna tora, follows the polyketide pathway. nih.govplos.org This pathway utilizes acetyl-CoA and malonyl-CoA as building blocks.

Recent genomic and transcriptomic studies of Senna tora have shed light on the initial steps of this process. nih.govbiorxiv.org Key enzymes in this pathway are Type III polyketide synthases (PKSs), particularly those identified as chalcone (B49325) synthase-like (CHS-L) genes. nih.govbiorxiv.org These enzymes catalyze the sequential condensation of malonyl-CoA units with a starter molecule (acetyl-CoA) to form a linear polyketide chain. This chain then undergoes a series of cyclization and aromatization reactions to form the characteristic tricyclic anthraquinone scaffold. Further enzymatic modifications, such as hydroxylation, methylation, and in the case of aurantio-obtusin, the introduction of specific functional groups, lead to the formation of the final aglycone structure before it is glucosylated.

Table 1: Key Enzymes and Precursors in the Biosynthesis of this compound

| Step | Key Enzymes | Precursor(s) | Intermediate(s) | Product |

| Anthraquinone Core Formation | Type III Polyketide Synthases (e.g., CHS-L) | Acetyl-CoA, Malonyl-CoA | Linear polyketide chain | Anthraquinone scaffold |

| Tailoring Reactions | Hydroxylases, Methyltransferases, etc. | Anthraquinone scaffold | Various modified anthraquinones | Aurantio-obtusin |

| Glucosylation | UDP-glycosyltransferases (UGTs) | Aurantio-obtusin, UDP-glucose | - | This compound |

Chemoenzymatic and Chemical Synthesis Approaches to this compound

The laboratory synthesis of anthraquinone glycosides like this compound presents considerable challenges due to the polyfunctional nature of both the aglycone and the sugar moiety.

Protecting Group Strategies in Synthesis

A critical aspect of the chemical synthesis of glycosides is the use of protecting groups to temporarily mask reactive functional groups, thereby enabling regioselective reactions. In the context of this compound, the aurantio-obtusin aglycone possesses multiple hydroxyl groups, and the glucose molecule also has several hydroxyl groups of varying reactivity.

General strategies for the synthesis of such compounds would involve:

Protection of the Aglycone: Selectively protecting the hydroxyl groups on the aurantio-obtusin molecule where glycosylation is not desired. This would likely involve the use of protecting groups that are stable under the conditions of glycosylation but can be removed without affecting the newly formed glycosidic bond.

Activation of the Sugar Donor: The glucose molecule is typically modified with a leaving group at the anomeric carbon to facilitate the glycosylation reaction. The remaining hydroxyl groups on the sugar are also protected to prevent self-condensation and to influence the stereochemical outcome of the glycosylation.

Glycosylation: The protected aglycone and the activated sugar donor are reacted under specific conditions to form the glycosidic linkage.

Deprotection: The protecting groups are removed from both the aglycone and the sugar moiety to yield the final product, this compound.

The choice of protecting groups is crucial and often requires extensive optimization to achieve the desired regioselectivity and stereoselectivity.

Total Synthesis Challenges and Achievements

As of the current literature, a complete total synthesis of this compound has not been reported. The primary challenges in the total synthesis of this and similar anthraquinone glycosides include:

Regioselective Glycosylation: Directing the glucose molecule to the correct hydroxyl group on the aurantio-obtusin core among several potential sites.

Stereoselective Glycosylation: Controlling the stereochemistry at the anomeric center to exclusively form the β-glycosidic bond.

Synthesis of the Aglycone: The synthesis of the aurantio-obtusin aglycone itself is a multi-step process that requires careful control of aromatic substitution patterns.

While the total synthesis of the specific target compound is not documented, chemoenzymatic approaches offer a promising alternative. For instance, microbial glycosyltransferases have been successfully used to synthesize other novel anthraquinone glucosides. nih.gov This approach could potentially be applied to the glucosylation of chemically synthesized or naturally isolated aurantio-obtusin.

In Vitro and In Vivo Biotransformation Studies

The biotransformation of this compound involves its metabolism within a biological system, which can significantly alter its biological activity.

Upon oral administration, glycosides like this compound are often not absorbed intact in the upper gastrointestinal tract. Instead, they travel to the colon where they are metabolized by the gut microbiota. nih.gov The primary initial biotransformation step is the enzymatic hydrolysis of the glycosidic bond by bacterial β-glucosidases, releasing the aglycone, aurantio-obtusin, and glucose. nih.govnih.gov

The liberated aurantio-obtusin is then available for absorption and further metabolism by host enzymes, primarily in the liver. In vivo studies in rats have identified the major metabolic pathways for aurantio-obtusin. nih.govresearchgate.net These are predominantly Phase II conjugation reactions, including:

Glucuronidation: The attachment of glucuronic acid to the hydroxyl groups of aurantio-obtusin.

Sulfation: The addition of a sulfate (B86663) group.

In some cases, particularly in instances of liver injury, Phase I reactions such as demethylation, dehydroxylation, and reduction have also been observed as metabolic pathways for aurantio-obtusin in rats. nih.gov The metabolic profile of aurantio-obtusin appears to be similar across different species in liver microsome studies. researchgate.netnih.gov

Table 2: Summary of Biotransformation Pathways for this compound

| Location | Process | Key Enzymes | Metabolites |

| Intestine | Hydrolysis of Glycosidic Bond | Gut Microbiota β-glucosidases | Aurantio-obtusin, Glucose |

| Liver (Phase II) | Glucuronidation | UDP-glucuronosyltransferases | Aurantio-obtusin glucuronides |

| Liver (Phase II) | Sulfation | Sulfotransferases | Aurantio-obtusin sulfates |

| Liver (Phase I - under certain conditions) | Demethylation, Dehydroxylation, Reduction | Cytochrome P450s, etc. | Demethylated, dehydroxylated, and reduced aurantio-obtusin derivatives |

Metabolic Pathways and Metabolite Identification

Once this compound is hydrolyzed to its aglycone, aurantio-obtusin (AO), it undergoes extensive phase I and phase II metabolic reactions. researchgate.netresearchgate.net The study of these pathways is essential for understanding the compound's in vivo activity. nih.gov Glucuronidation is identified as a primary metabolic reaction in the biotransformation of aurantio-obtusin. researchgate.net

Research using ultra-high-performance liquid chromatography-Q-Exactive Orbitrap mass spectrometry has been employed to identify the metabolites of aurantio-obtusin in rats. nih.gov In one study, a total of 21 metabolites were identified in plasma. semanticscholar.org These metabolites are formed through various reactions, including glucuronidation, sulfation, and demethoxylation. semanticscholar.org For instance, metabolites have been tentatively identified as resulting from single glucuronidation, combined glucuronidation and sulfation, and diglucuronidation of the parent aurantio-obtusin molecule. semanticscholar.org Further transformations include metabolites that have undergone both diglucuronidation and demethoxylation. semanticscholar.org

The fragmentation patterns of aurantio-obtusin in mass spectrometry show a deprotonated ion [M-H]⁻ at m/z 329.06631, with characteristic fragmentation ions resulting from the loss of methyl groups (CH₃). semanticscholar.org Metabolites are identified by comparing these patterns with the parent compound. For example, metabolites showing a mass increase of 80 Da are suggestive of sulfation. semanticscholar.org

Table 1: Identified Metabolites of Aurantio-obtusin in Rat Plasma

| Metabolite | Proposed Biotransformation | Formula | Observed m/z [M-H]⁻ |

|---|---|---|---|

| M1 | Isomer of AO | C₁₇H₁₄O₇ | 329.06631 |

| M2 | Isomer of AO | C₁₇H₁₄O₇ | 329.06631 |

| M3 | Sulfation of AO | C₁₇H₁₃O₁₀S | 409.02316 |

| M4 | Sulfation of AO | C₁₇H₁₃O₁₀S | 409.02307 |

| M5 | Sulfation of AO | C₁₇H₁₃O₁₀S | 409.02322 |

| M6 | Glucuronidation of AO | C₂₃H₂₂O₁₃ | 505.09876 |

| M7 | Glucuronidation and Sulfation of AO | C₂₃H₂₁O₁₆S | 585.05418 |

| M8 | Diglucuronidation of AO | C₂₉H₃₀O₁₉ | 681.13109 |

| M9 | Diglucuronidation and Demethoxylation of AO | C₂₈H₂₈O₁₉ | 667.11520 |

Source: Adapted from research on aurantio-obtusin metabolites. semanticscholar.org

Enzymatic Cleavage of Glucoaurantio-obtusin to Aurantio-obtusin

This compound is also known as glucoaurantio-obtusin. jmb.or.kr The conversion of this glycoside to its active aglycone form, aurantio-obtusin, can be achieved through enzymatic cleavage. jmb.or.krnih.gov Crude enzyme extracts from microorganisms such as Aspergillus usamii and Aspergillus kawachii have been shown to facilitate this transformation. jmb.or.krresearchgate.net

In a study involving the treatment of a Cassiae Semen extract with a crude enzyme solution from Aspergillus usamii, a significant increase in the concentration of aurantio-obtusin was observed, with a corresponding decrease in glucoaurantio-obtusin. jmb.or.krnih.gov This suggests that the enzyme extract, which possesses strong glucosidase activity, catalyzes the cleavage of the glucose unit from glucoaurantio-obtusin. jmb.or.kr The aurantio-obtusin content reached its peak after 50 minutes of incubation at 37°C. nih.gov In contrast, the control group treated with an inactivated enzyme showed no significant change in the concentrations of either compound. jmb.or.krnih.gov

Table 2: Effect of A. usamii Enzyme Treatment on Aurantio-obtusin and Glucoaurantio-obtusin Content (µg/mg extract)

| Treatment | Aurantio-obtusin Content | Glucoaurantio-obtusin Content |

|---|---|---|

| Untreated Control | - | 143.19 ± 2.12 |

| Inactivated Enzyme Control | 54.13 ± 1.33 | - |

| Enzyme Treated (50 min) | 133.58 ± 0.39 | 51.09 ± 1.63 |

Role of Intestinal Microbiota in Biotransformation

The intestinal microbiota plays a critical role in the metabolism of many natural products administered orally, particularly glycosides. nih.gov The diverse array of enzymes produced by gut bacteria, such as Eubacterium, Bifidobacterium, and Lactobacillus, can biotransform complex plant-derived compounds into absorbable metabolites. nih.govmdpi.com

In the case of this compound, the initial and most crucial step in its biotransformation is the hydrolysis of the glycosidic bond to release the aglycone, aurantio-obtusin. This deglycosylation is primarily carried out by the enzymatic activity of the gut microbiota. nih.govmdpi.com Gut microbes produce β-glucosidases, enzymes that specialize in cleaving β-glycosidic linkages. nih.govmdpi.com This process is essential because the smaller, more lipophilic aglycone is more readily absorbed through the intestinal wall into the systemic circulation than its larger, more polar glycoside precursor. researchgate.net

Studies on other glycosides, such as gastrodin, have demonstrated this microbial action, where incubation with intestinal contents leads to the rapid metabolism of the glycoside to its aglycone. mdpi.com When the gut microbiota is suppressed with antibiotics, the metabolism of these glycosides is significantly reduced. mdpi.com Therefore, the intestinal microbiota is indispensable for the biotransformation of this compound into its systemically available form, aurantio-obtusin, which can then undergo the further metabolic reactions described previously. nih.gov

Biological Activities and Preclinical Pharmacological Potential of Aurantio Obtusin Beta D Glucoside

Antioxidant Activities

Aurantio-obtusin (B1665323) beta-D-glucoside has been identified as a constituent in various plant extracts that demonstrate notable antioxidant effects. While comprehensive studies on the isolated compound are limited, the activities of the extracts provide insight into its potential role in combating oxidative stress.

Inhibition of Oxidative Stress Responses

Extracts containing Aurantio-obtusin beta-D-glucoside have been shown to protect cells against oxidative damage. For instance, pre-incubation with wine waste extracts, where this compound was identified, significantly prevented the production of reactive oxygen species (ROS) in human dermal fibroblasts in a concentration-dependent manner. This suggests that this compound, as part of a complex mixture of polyphenols, contributes to the cellular defense against oxidative stress.

Mechanisms of Free Radical Scavenging

The precise free radical scavenging mechanisms of purified this compound are not extensively detailed in the available literature. However, it is a component of various fruit and plant extracts that exhibit potent free radical-scavenging activity. researchgate.net For example, an extract from Berberis heteropoda fruit, containing this compound among 32 other polyphenolic compounds, demonstrated strong scavenging effects against 2,2-diphenyl-1-picrylhydrazyl (DPPH), hydroxyl (•OH), superoxide (B77818) anion (O2−•), and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals. researchgate.net Phenolic compounds and flavonoids, categories to which this molecule is related, are known to exert antioxidant effects by donating hydrogen atoms to reduce free radicals, thereby forming stable phenoxy groups. nih.govplos.org

Anti-inflammatory Effects

The anti-inflammatory potential of this compound and its aglycone, Aurantio-obtusin, has been more extensively investigated. Studies highlight its ability to modulate key inflammatory molecules and signaling pathways. It is generally understood that the biological activity of such glycosides in vivo may be mediated through their metabolites, such as the aglycone form, following absorption. nih.govplos.org

Modulation of Inflammatory Mediators (e.g., Nitric Oxide (NO), Prostaglandin (B15479496) E2 (PGE2), Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α))

Research has demonstrated that Aurantio-obtusin, the aglycone of this compound, can significantly inhibit the production of several pro-inflammatory mediators. In in vitro studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, Aurantio-obtusin markedly decreased the production of nitric oxide (NO) and prostaglandin E2 (PGE2). chemfaces.com Furthermore, it suppressed the synthesis of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) at both the protein and mRNA levels. chemfaces.com

Additionally, a medicinal formula named Kezimuke (KZMK) granules, in which this compound was identified as a blood component after administration, was shown to reduce serum levels of inflammatory cytokines IL-1β and IL-18 in rats with LPS-induced cystitis. nih.govresearchgate.net

Table 1: Effect of Aurantio-obtusin on Pro-inflammatory Mediators in LPS-stimulated RAW264.7 Cells

| Inflammatory Mediator | Effect | Citation |

|---|---|---|

| Nitric Oxide (NO) | Significantly decreased production | chemfaces.com |

| Prostaglandin E2 (PGE2) | Significantly decreased production | chemfaces.com |

| Tumor Necrosis Factor-alpha (TNF-α) | Inhibited protein expression and synthesis | chemfaces.com |

| Interleukin-6 (IL-6) | Inhibited protein expression and synthesis | chemfaces.com |

Regulation of Inflammatory Signaling Pathways (e.g., NF-κB, COX-2, IgE-mediated FcεRI)

The anti-inflammatory effects of Aurantio-obtusin are linked to its ability to regulate crucial signaling pathways. The compound efficiently reduced the LPS-induced activation of nuclear factor-κB (NF-κB) in RAW264.7 cells. chemfaces.com NF-κB is a key transcription factor that governs the expression of many pro-inflammatory genes. By inhibiting NF-κB, Aurantio-obtusin effectively downregulates the inflammatory cascade. chemfaces.com

Consistent with its effect on PGE2, Aurantio-obtusin also suppressed the protein and mRNA expression of cyclooxygenase-2 (COX-2), the inducible enzyme responsible for PGE2 synthesis during inflammation. chemfaces.com

Furthermore, research on a Cassia tora seed extract and its active compound, Aurantio-obtusin, demonstrated suppression of immunoglobulin E (IgE)-mediated allergic responses in mast cells. chemfaces.com This suggests an inhibitory effect on the FcεRI signaling pathway, which is central to allergic inflammation. chemfaces.com In a related context, a formula containing this compound was found to inhibit the activation of the NLRP3 inflammasome signaling pathway, a key component of the innate immune response. nih.govresearchgate.net

In Vitro and Animal Model Studies of Inflammation Suppression

The anti-inflammatory properties have been confirmed in both cell-based and animal models. The primary in vitro model used to elucidate the mechanisms of Aurantio-obtusin has been the lipopolysaccharide (LPS)-induced RAW264.7 macrophage cell line. chemfaces.com In these studies, the compound consistently reversed the inflammatory phenotype induced by LPS, confirming its direct anti-inflammatory action at the cellular level. chemfaces.com

In vivo, the therapeutic potential has been demonstrated using a rat model of LPS-induced cystitis. Administration of Kezimuke (KZMK) granules, which leads to the presence of this compound in the bloodstream, effectively alleviated bladder congestion and edema. nih.govresearchgate.net The treatment also significantly reduced the expression of NLRP3, GSDMD, and Caspase-1 proteins in the bladder tissue, providing in vivo evidence for its anti-inflammatory efficacy. nih.govresearchgate.net

Hepatoprotective Properties

Aurantio-obtusin, the aglycone of this compound, has demonstrated significant hepatoprotective effects in preclinical studies. researchgate.net Its mechanisms of action involve protecting liver cells from chemical insults, activating crucial antioxidant pathways, and modulating stress-related signaling cascades.

Protection Against Chemically-Induced Hepatocellular Damage

Aurantio-obtusin confers a protective effect against liver injury by ameliorating lipid accumulation, intestinal barrier damage, and inflammation. researchgate.net In studies on non-alcoholic fatty liver disease (NAFLD), a condition characterized by excessive fat accumulation in the liver, Aurantio-obtusin treatment has been shown to significantly improve symptoms. researchgate.netnih.gov It favorably adjusts hepatic lipid metabolism, which can be dysregulated by various chemical toxins, thereby preserving liver function. researchgate.net While specific studies on t-BHP or tacrine-induced damage are not detailed, its ability to mitigate inflammation and lipid-related damage suggests a broad protective capacity against hepatocellular injury.

Activation of Nrf2-mediated Heme Oxygenase-1 (HO-1) Upregulation

A key mechanism underlying the protective effects of many natural compounds against oxidative stress is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govscielo.br Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant enzymes, including heme oxygenase-1 (HO-1). nih.govscielo.brnih.gov Upon activation by cellular stressors like reactive oxygen species (ROS), Nrf2 translocates to the nucleus and binds to antioxidant response elements (AREs), initiating the transcription of protective genes such as HO-1. nih.govmdpi.com Research on compounds structurally related to Aurantio-obtusin has shown that upregulation of the Nrf2/HO-1 axis is a critical defense against oxidative damage in liver cells. scielo.brnih.govpepsicohealthandnutritionsciences.com This pathway is instrumental in neutralizing ROS and reducing cellular damage. nih.gov Studies have demonstrated that Aurantio-obtusin can upregulate Nrf2/HO-1 expression in renal tissue, suggesting this antioxidant pathway is a likely component of its hepatoprotective action as well. nih.gov

Modulation of MAPK Signaling Pathways (e.g., JNK/ERK)

Mitogen-activated protein kinase (MAPK) signaling pathways, including the c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) pathways, are crucial in regulating cellular responses to stress, inflammation, and apoptosis. nih.govnih.gov Dysregulation of these pathways is often implicated in liver damage. Aurantio-obtusin has been found to exert anti-inflammatory effects by interrupting the activation of MAPK signaling. nih.gov By inhibiting these pathways, Aurantio-obtusin can reduce the inflammatory response that contributes to hepatocellular injury. nih.gov The activation of ERK and JNK pathways is often associated with the progression of cellular damage, and their modulation by Aurantio-obtusin represents a significant mechanism for its hepatoprotective potential. nih.govnih.govmdpi.com

Anticancer Potential

The anthraquinone (B42736) backbone of Aurantio-obtusin is a structural feature found in several anticancer drugs. researchgate.net Preclinical evidence suggests that Aurantio-obtusin possesses potential as an anticancer agent through its ability to inhibit the growth of cancer cells and induce programmed cell death.

Inhibition of Cancer Cell Proliferation (e.g., HCT-116, SGC7901)

Aurantio-obtusin has been shown to have anti-proliferative effects on liver cancer cells. researchgate.net It can regulate lipogenesis, a process often dysregulated in cancer cells to support their rapid growth. researchgate.net By inhibiting key enzymes involved in fatty acid synthesis, Aurantio-obtusin can restrict the supply of essential components needed for cancer cell proliferation. researchgate.net While specific data on HCT-116 and SGC7901 cell lines for Aurantio-obtusin are limited, flavonoids, the class of compounds to which it belongs, have been shown to inhibit the clonogenicity and cell cycle progression of HCT-116 colorectal cancer cells. nih.gov

Table 1: Effects of Aurantio-obtusin on Cancer Cell Processes

| Cell Line/Model | Observed Effect | Mechanism |

| Liver Cancer Cells | Inhibition of Proliferation | Regulation of lipogenesis and fatty acid synthesis. researchgate.net |

| Breast Tumor Microenvironment | Reduced Immunosuppression | Decreases WT1 expression in cancer-associated fibroblasts (CAFs), enhancing T cell activity. nih.gov |

| Liver Cancer Cells | Sensitization to Ferroptosis | Inhibits Stearoyl-CoA desaturase-1 (SCD1). researchgate.net |

Induction of Apoptosis in Neoplastic Cells

Apoptosis, or programmed cell death, is a critical process for eliminating cancerous cells. Aurantio-obtusin has been found to induce apoptosis in cancer cells. nih.gov One of the mechanisms involved is its influence on the MAPK signaling pathways. nih.gov Activation of the JNK and ERK pathways can, under certain conditions, lead to apoptosis. nih.gov Furthermore, Aurantio-obtusin has been shown to sensitize liver cancer cells to ferroptosis, a distinct form of iron-dependent cell death. researchgate.net The induction of apoptosis can also be mediated through the intrinsic, or mitochondrial, pathway, which involves the regulation of pro-apoptotic and anti-apoptotic proteins such as Bax and Bcl-2. nih.govmdpi.com

Targeting Specific Oncogenic Pathways (In Vitro Studies)

In vitro research, primarily utilizing the aglycone metabolite Aurantio-obtusin (AO), has demonstrated its potential to interfere with pathways critical to cancer cell proliferation and survival. In studies involving liver cancer cells, AO has been shown to significantly inhibit cell growth. Mechanistically, AO suppresses the AKT/mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell proliferation, survival, and metabolism. This inhibition leads to the downregulation of sterol regulatory element-binding protein 1 (SREBP1) and fatty acid synthase (FASN), key players in de novo fatty acid synthesis, a process often upregulated in cancer cells. Furthermore, AO has been observed to induce a form of iron-dependent cell death known as ferroptosis, indicating a multi-faceted approach to inhibiting cancer cell growth.

Table 1: Effects of Aurantio-obtusin on Oncogenic Pathways in Liver Cancer Cells (In Vitro)

| Target Pathway/Protein | Observed Effect | Cellular Outcome |

|---|---|---|

| AKT/mTOR Signaling | Inhibition | Reduced cell proliferation and survival |

| SREBP1 Expression | Suppression | Inhibition of de novo fatty acid synthesis |

| FASN Expression | Downregulation | Inhibition of de novo fatty acid synthesis |

Antidiabetic Effects

The potential antidiabetic properties of this compound are linked to the activity of its aglycone, Aurantio-obtusin, which has been evaluated for its effects on key enzymes and signaling pathways involved in glucose homeostasis.

Inhibition of Carbohydrate Hydrolyzing Enzymes (e.g., α-glucosidase)

One of the therapeutic strategies for managing type 2 diabetes is to delay carbohydrate digestion and glucose absorption by inhibiting enzymes like α-glucosidase in the digestive tract. Research has evaluated the inhibitory potential of Aurantio-obtusin against this enzyme. Studies have shown that Aurantio-obtusin exhibits inhibitory activity against α-glucosidase, with a reported half-maximal inhibitory concentration (IC50) value of 27.19 ± 0.31 µM nih.gov. This suggests a potential to reduce the rate of glucose release from complex carbohydrates.

Modulation of Protein Tyrosine Phosphatase 1B (PTP1B) Activity

Protein tyrosine phosphatase 1B (PTP1B) is recognized as a negative regulator of the insulin (B600854) signaling pathway. mdpi.com Its inhibition is considered a promising therapeutic target for type 2 diabetes and obesity, as it can enhance insulin sensitivity. nih.govmdpi.com Aurantio-obtusin has been identified as an inhibitor of PTP1B. nih.gov Enzymatic assays have determined its IC50 value against PTP1B to be 41.20 ± 0.17 µM, indicating its capacity to modulate this key enzyme in insulin signaling. nih.gov

Table 2: In Vitro Inhibitory Activity of Aurantio-obtusin Against Diabetes-Related Enzymes

| Enzyme | IC50 Value (µM) | Reference |

|---|---|---|

| α-glucosidase | 27.19 ± 0.31 | nih.gov |

Influence on Glucose Uptake and Insulin Sensitivity (In Vitro Models)

The molecular mechanisms underlying improved insulin sensitivity have been investigated. Studies indicate that Aurantio-obtusin can activate the insulin signaling pathway, a critical process for glucose uptake and utilization by cells. nih.govnih.gov This activation involves key downstream proteins such as Phosphatidylinositol 3-kinase (PI3K) and Protein Kinase B (Akt). nih.govnih.gov The activation of the PI3K/Akt pathway is a crucial step in promoting the translocation of glucose transporters (like GLUT4 and GLUT2) to the cell membrane, thereby facilitating glucose entry into cells and enhancing insulin sensitivity. nih.gov

Table 3: Modulation of Insulin Signaling Pathway Components by Aurantio-obtusin

| Component | Action | Implied Function |

|---|---|---|

| PI3K | Activation | Signal transduction for insulin response |

| Akt | Activation | Promotes glucose metabolism and cell survival |

Antihyperlipidemic Effects

Preclinical studies highlight the potential of Aurantio-obtusin, the active metabolite of this compound, in ameliorating hyperlipidemia.

Regulation of Lipid Metabolism Markers (e.g., Total Cholesterol (TC), Triglycerides (TG))

Research using animal models of high-fat diet-induced obesity has shown that treatment with Aurantio-obtusin can significantly improve hyperlipidemia. nih.gov The mechanism involves the regulation of key genes that control lipid metabolism in the liver and adipose tissue. nih.govnih.gov In the liver, Aurantio-obtusin has been found to upregulate the expression of Peroxisome proliferator-activated receptor-alpha (PPARα) and Carnitine palmitoyltransferase I (CPT1A), which are involved in fatty acid oxidation. nih.govnih.gov Concurrently, it downregulates genes responsible for lipogenesis, including Sterol regulatory element-binding protein 1 (SREBP1), Fatty acid synthase (FASN), and Stearoyl-CoA desaturase-1 (SCD1). nih.govnih.gov Similar regulatory effects on these lipogenic genes have also been observed in white adipose tissue. nih.gov

Table 4: Regulatory Effects of Aurantio-obtusin on Lipid Metabolism Genes

| Gene Marker | Tissue | Effect of Aurantio-obtusin | Metabolic Function |

|---|---|---|---|

| PPARα | Liver, White Adipose Tissue | Upregulation nih.govnih.gov | Fatty acid oxidation |

| CPT1A | Liver, White Adipose Tissue | Upregulation nih.govnih.gov | Fatty acid transport and oxidation |

| SREBP1 / SREBP-1c | Liver, White Adipose Tissue | Downregulation nih.govnih.gov | Master regulator of lipogenesis |

| FASN | Liver, White Adipose Tissue | Downregulation nih.govnih.gov | Fatty acid synthesis |

| SCD1 | Liver, White Adipose Tissue | Downregulation nih.govnih.gov | Fatty acid desaturation |

| PPAR-γ | Liver | Downregulation nih.gov | Adipogenesis, lipid storage |

Table of Mentioned Compounds

| Compound/Protein Name |

|---|

| This compound |

| Aurantio-obtusin |

| α-glucosidase |

| Protein Tyrosine Phosphatase 1B (PTP1B) |

| AKT (Protein Kinase B) |

| mTOR (mammalian target of rapamycin) |

| SREBP1 (Sterol regulatory element-binding protein 1) |

| FASN (Fatty acid synthase) |

| PI3K (Phosphatidylinositol 3-kinase) |

| GLUT2 (Glucose transporter 2) |

| GLUT4 (Glucose transporter 4) |

| PPARα (Peroxisome proliferator-activated receptor-alpha) |

| CPT1A (Carnitine palmitoyltransferase I) |

| SCD1 (Stearoyl-CoA desaturase-1) |

| PPAR-γ (Peroxisome proliferator-activated receptor-gamma) |

| Total Cholesterol (TC) |

Influence on Amino Acid and Fatty Acid Metabolism

Recent studies have highlighted the significant role of aurantio-obtusin (AO) in modulating lipid metabolism, particularly in the context of diet-induced metabolic disorders. Research on a high-fat diet-induced mouse model of non-alcoholic fatty liver disease (NAFLD) demonstrated that AO treatment can ameliorate adiposity, hyperlipidemia, and other NAFLD symptoms nih.gov. The compound favorably adjusts hepatic lipid metabolism by upregulating key genes involved in fatty acid oxidation, such as PPARα and CPT1A, while downregulating genes responsible for lipid synthesis, including SREBP1, FASN, and SCD1 nih.gov.

Further investigations indicate that AO attenuates lipid accumulation in hepatocytes through pathways involving AMPK-mediated autophagy and fatty acid oxidation frontiersin.org. By activating the AMPK pathway, aurantio-obtusin helps to reverse the excessive buildup of lipid droplets in liver cells frontiersin.org. These therapeutic effects on NAFLD are also linked to its ability to modulate gut microbiota composition and improve serum metabolic profiles, suggesting a multi-faceted mechanism of action on fatty acid metabolism nih.govresearchgate.net.

Anti-allergic Properties

Aurantio-obtusin has been identified as a potent inhibitor of allergic responses in various preclinical models nih.govnih.gov. As an active compound isolated from Cassia tora seeds, it has been shown to effectively inhibit immunoglobulin E (IgE)-mediated allergic reactions in mast cells and in passive cutaneous anaphylaxis models in mice nih.govfigshare.com. Its potential as a therapeutic agent for allergy-related diseases is supported by its ability to modulate multiple aspects of the allergic cascade nih.govnih.gov.

Suppression of Mast Cell Degranulation and Histamine (B1213489) Release

A critical event in the early phase of an allergic reaction is the degranulation of mast cells, which releases histamine and other inflammatory mediators nih.gov. Studies have demonstrated that aurantio-obtusin effectively suppresses the degranulation process in IgE-sensitized mast cells nih.gov. This action directly leads to a reduction in the production and release of histamine, a key molecule responsible for symptoms like itching, swelling, and vasodilation in allergic responses nih.gov. Furthermore, aurantio-obtusin was found to suppress the phosphorylation of several key signaling proteins in the IgE-mediated FcεRI signaling pathway, which is crucial for initiating mast cell degranulation nih.gov.

Inhibitory Activity on Protein Glycation and Aldose Reductase (RLAR)

The formation of advanced glycation end products (AGEs) through protein glycation and the activity of the enzyme aldose reductase (AR) are key processes implicated in diabetic complications nih.govnih.gov. Anthraquinones isolated from Cassia tora seeds, including aurantio-obtusin, have been evaluated for their inhibitory effects on these pathways researchgate.netscispace.com.

In an in vitro study, aurantio-obtusin did not exhibit significant inhibitory activity against the formation of AGEs researchgate.net. However, it displayed potent inhibitory activity against rat lens aldose reductase (RLAR) researchgate.netscispace.com. This suggests that the compound may help mitigate diabetic complications primarily through the inhibition of the polyol pathway, which is catalyzed by aldose reductase, rather than by preventing protein glycation researchgate.net.

| Compound | Target | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|

| Aurantio-obtusin | Rat Lens Aldose Reductase (RLAR) | 13.6 µM | researchgate.netscispace.com |

| Chryso-obtusin-2-O-beta-D-glucoside | Rat Lens Aldose Reductase (RLAR) | 8.8 µM | scispace.com |

| Emodin | Rat Lens Aldose Reductase (RLAR) | 15.9 µM | scispace.com |

Other Emerging Biological Activities

Larvicidal Activity

Aurantio-obtusin has been identified as one of the key active compounds responsible for the mosquito larvicidal properties of Cassia tora seed extracts nih.govnih.gov. Studies investigating its effect on the African malaria vector, Anopheles gambiae, found that aurantio-obtusin exhibits significant toxicity to the mosquito larvae nih.govnih.gov.

While both aurantio-obtusin and the related compound obtusin (B150399) showed larvicidal effects, they were found to be less potent than the crude seed extract from which they were isolated nih.govfrontiersin.org. This suggests a potential synergistic or additive effect of multiple compounds within the crude extract. Nonetheless, the demonstrated activity of the pure compound highlights its potential for development as an eco-friendly agent for mosquito larval control nih.gov.

| Substance | Toxicity (LD₅₀) | Reference |

|---|---|---|

| Aurantio-obtusin | 10.0 ppm | nih.govnih.gov |

| Obtusin | 10.2 ppm | nih.govnih.gov |

| Crude Seed Extract | 2.5 ppm | nih.govnih.gov |

| Azadirachtin (Control) | 1.7 ppm | nih.govnih.gov |

Antifungal Properties (e.g., in plant-pathogen interactions)

While Aurantio-obtusin is a known anthraquinone constituent of plants from the Cassia genus, direct studies detailing the antifungal activity of this compound against specific plant pathogens are not prominent in the available scientific literature. However, research into its source, Cassia tora (also known as Cassia obtusifolia), reveals significant antifungal properties attributed to other, structurally related anthraquinones. acs.org

Extracts from C. tora seeds have demonstrated potent fungicidal activities against a range of phytopathogenic fungi. acs.orgnih.gov Studies have isolated specific anthraquinones, such as emodin, physcion, and rhein, from the chloroform (B151607) fraction of C. tora seed extract. acs.org These compounds have shown strong to moderate fungicidal effects against pathogens including Botrytis cinerea, Erysiphe graminis, Phytophthora infestans, and Rhizoctonia solani in whole-plant assays. acs.orgnih.gov For instance, at a concentration of 1 g/L, the chloroform fraction of C. tora exhibited notable activity against these fungi. acs.org

The investigation into compounds from the broader Cassia genus supports their potential as biofungicides. gnest.orgresearchgate.net Other anthraquinone derivatives isolated from various Cassia species have been shown to inhibit the growth of fungi like Fusarium oxysporum f.sp. lycopersici and Rhizoctonia solani. gnest.orgresearchgate.net These findings underscore the potential of anthraquinones from Cassia plants as natural, biodegradable alternatives to synthetic fungicides for managing plant diseases. acs.orggnest.org Although these activities are not directly attributed to this compound, they highlight the antifungal potential of the chemical class to which it belongs and from which it is sourced.

Table 1: Antifungal Activity of Anthraquinones from Cassia tora Against Plant Pathogens

This table summarizes the observed activity of related compounds from the same source as Aurantio-obtusin.

| Compound | Target Pathogen | Observed Activity | Source |

|---|---|---|---|

| Emodin | Botrytis cinerea, Erysiphe graminis, Phytophthora infestans, Rhizoctonia solani | Strong to moderate fungicidal activity | acs.orgnih.gov |

| Physcion | Botrytis cinerea, Erysiphe graminis, Phytophthora infestans, Rhizoctonia solani | Strong to moderate fungicidal activity | acs.orgnih.gov |

| Rhein | Botrytis cinerea, Erysiphe graminis, Phytophthora infestans, Rhizoctonia solani | Strong to moderate fungicidal activity | acs.orgnih.gov |

Vasorelaxation and Hypotensive Effects (e.g., PI3K/Akt/eNOS pathway)

Research has demonstrated that Aurantio-obtusin, the aglycone of this compound, possesses significant vasorelaxant properties. Studies using isolated rat mesenteric arteries pre-contracted with phenylephrine (B352888) showed that Aurantio-obtusin induced a dose-dependent relaxation. This effect was found to be reliant on the presence of an intact endothelium.

The mechanism underlying this vasorelaxation is mediated by the endothelial phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/endothelial nitric oxide synthase (eNOS) signaling pathway. The key findings indicate that Aurantio-obtusin stimulates the production of nitric oxide (NO) in bovine artery endothelial cells. This is achieved by promoting the phosphorylation of eNOS at the activating site Ser-1177 and the dephosphorylation at the inhibitory site Thr-495. Furthermore, Aurantio-obtusin was shown to increase the phosphorylation of Akt at Ser-473.

The critical role of the PI3K/Akt pathway was confirmed when the vasorelaxation effect induced by Aurantio-obtusin was diminished by the presence of a PI3K inhibitor, LY290042. These findings collectively suggest that the vasorelaxant effect of Aurantio-obtusin is dependent on endothelium integrity and NO production, which is activated through the PI3K/Akt/eNOS pathway. This positions Aurantio-obtusin as a potential vasodilator with therapeutic applications for hypertension.

Table 2: Molecular Events in Aurantio-obtusin-Induced Vasorelaxation via the PI3K/Akt/eNOS Pathway

| Protein | Action | Site | Effect | Source |

|---|---|---|---|---|

| Akt | Phosphorylation | Ser-473 | Activation of Akt | |

| eNOS | Phosphorylation | Ser-1177 | Activation of eNOS | |

| eNOS | Dephosphorylation | Thr-495 | Activation of eNOS | |

| PI3K | Inhibition (by LY290042) | N/A | Diminished vasorelaxation |

In Silico Docking Studies (e.g., SARS-CoV2 proteases)

In silico computational studies have been employed to investigate the potential of Aurantio-obtusin to interact with key proteins of the SARS-CoV-2 virus. While the prompt suggests proteases as an example, specific docking studies have focused on the SARS-CoV-2 spike receptor-binding domain (RBD).

One such study utilized the Swiss-Dock web server to dock Aurantio-obtusin with the spike RBD (PDB ID: 6m0j). The results of this computational analysis predicted a favorable binding interaction, yielding a full fitness score of -1512.16. This score indicates a strong theoretical binding affinity between Aurantio-obtusin and the viral spike protein. Such an interaction could potentially interfere with the virus's ability to bind to host cell receptors, a critical step in viral entry. These computational findings highlight Aurantio-obtusin as a compound of interest for further investigation as a potential antiviral agent against SARS-CoV-2.

Table 3: In Silico Docking Results for Aurantio-obtusin against SARS-CoV-2 Target

| Compound | Viral Target | PDB ID | Docking Score (Full Fitness) | Source |

|---|---|---|---|---|

| Aurantio-obtusin | Spike receptor-binding domain | 6m0j | -1512.16 |

Challenges and Future Directions in Aurantio Obtusin Beta D Glucoside Research

Advancements in Isolation and Analytical Methodologies

The accurate study of Aurantio-obtusin (B1665323) beta-D-glucoside is contingent on efficient and precise methods for its isolation and analysis. Traditional methods of extraction are increasingly being supplanted by modern, more efficient "green" technologies. Techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Pressurized Liquid Extraction (PLE) offer significant advantages, including reduced solvent consumption and shorter extraction times, leading to higher yields and better preservation of the compound's integrity. nih.govmdpi.com

For the separation and quantification of Aurantio-obtusin beta-D-glucoside, High-Performance Liquid Chromatography (HPLC) stands as the predominant analytical technique. mdpi.com The use of reversed-phase columns, such as C18, coupled with photodiode array detectors, allows for sensitive and specific detection. researchgate.net Further advancements incorporating mass spectrometry, such as HPLC-MS, provide even greater specificity and the ability to structurally characterize the molecule and its metabolites in complex biological matrices.

| Technique | Application | Advantages |

| Ultrasound-Assisted Extraction (UAE) | Isolation from plant material | Reduced extraction time, lower solvent use, increased efficiency. |

| Microwave-Assisted Extraction (MAE) | Isolation from plant material | Superior efficiency compared to conventional methods for glycosides. mdpi.com |

| Pressurized Liquid Extraction (PLE) | Isolation from plant material | High automation, lower solvent consumption, faster than traditional methods. |

| High-Performance Liquid Chromatography (HPLC) | Separation and Quantification | High resolution and sensitivity for quantitative analysis. mdpi.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and Structural Elucidation | Provides molecular weight and fragmentation data for definitive identification. |

Elucidation of Complete Biosynthetic Pathways

Understanding the complete biosynthetic pathway of this compound in plants is crucial for metabolic engineering and optimizing production. Research on Cassia obtusifolia suggests that the anthraquinone (B42736) core, aurantio-obtusin, is primarily synthesized through a combination of the isochorismate and the Mevalonate/methylerythritol phosphate (B84403) (MVA/MEP) pathways. researchgate.net

Key rate-limiting steps in the formation of the anthraquinone precursor are believed to be catalyzed by enzymes such as 1-deoxy-d-xylulose-5-phosphate synthase (DXS) and isochorismate synthase (ICS). researchgate.net Following the assembly of the aurantio-obtusin aglycone, the final step is glycosylation. This is accomplished by a UDP-glycosyltransferase (UGT), which attaches a glucose molecule to the anthraquinone core to form this compound. researchgate.net Identifying the specific UGT gene responsible for this final step is a key objective for future research, as it would enable the potential for heterologous expression and biotechnological production.

Comprehensive Mechanistic Understanding of Diverse Biological Activities

Aurantio-obtusin and its glucoside exhibit a wide array of biological activities, and elucidating the underlying molecular mechanisms is a major focus of current research. A significant body of work points to its influence on key signaling pathways involved in inflammation, vascular function, and metabolic diseases.

One of the well-documented mechanisms is its role in vasodilation through the activation of the PI3K/Akt/eNOS signaling pathway. nih.gov Aurantio-obtusin promotes the phosphorylation of Akt and endothelial nitric oxide synthase (eNOS), leading to increased nitric oxide (NO) production and subsequent relaxation of blood vessels. nih.gov

The compound also demonstrates potent anti-inflammatory effects by inhibiting the activation of the NF-κB signaling pathway. nih.gov In models of acute lung injury, aurantio-obtusin was shown to suppress the inflammatory response by inactivating both MAPK and NF-κB signaling. nih.gov Furthermore, studies have identified aurantio-obtusin as a specific antagonist of the vasopressin V1a receptor, a G protein-coupled receptor involved in regulating emotional behavior and blood pressure, suggesting its potential in neurological and cardiovascular applications. nih.gov

| Biological Activity | Molecular Mechanism | Key Signaling Pathway | Potential Therapeutic Application |

| Vasodilation | Activates eNOS to stimulate Nitric Oxide (NO) production. nih.gov | PI3K/Akt/eNOS | Hypertension, Vascular diseases |

| Anti-inflammatory | Interrupts the activation of MAPK and NF-κB signaling. nih.gov | NF-κB, MAPK | Inflammatory diseases, Acute lung injury |

| Neuromodulation | Exhibits specific antagonism of the V1a receptor. nih.gov | Vasopressin signaling | Neurological and emotional disorders |

| Antithrombotic | Acts as a potential thrombin inhibitor. nih.gov | Coagulation cascade | Thrombotic diseases |

| Antidiabetic | Inhibits rat lens aldose reductase (RLAR). | Polyol pathway | Diabetic complications |

Exploration of Structure-Activity Relationships for Targeted Design

Detailed structure-activity relationship (SAR) studies are essential for optimizing the pharmacological properties of this compound and designing more potent and selective derivatives. While comprehensive SAR studies specifically for this glycoside are still limited, knowledge can be extrapolated from the general structure of anthraquinones and glycosides.

The planar anthraquinone core is understood to be the primary pharmacophore responsible for many of its biological activities, such as intercalating with DNA or interacting with enzyme active sites. nih.gov The nature and position of substituents on this core, such as hydroxyl and methoxy (B1213986) groups, significantly influence its activity. The beta-D-glucoside moiety plays a critical role in modulating the compound's physicochemical properties, particularly its water solubility and bioavailability. This glycosylation may also influence its interaction with specific cellular transporters and targets. Future research should focus on synthesizing a series of analogues by modifying both the anthraquinone core and the sugar moiety to systematically probe the SAR and identify key structural features for targeted drug design.

Development of Advanced Preclinical Models for Efficacy Studies

To bridge the gap between in vitro findings and clinical applications, the development of more physiologically relevant preclinical models is paramount. Traditional 2D cell cultures and animal models often fail to fully recapitulate the complexity of human diseases.

Recent advancements have seen the application of innovative models to study aurantio-obtusin. One such example is the use of a microfluidic chip to culture human renal glomerular endothelial cells (HRGECs). This "organ-on-a-chip" model better mimics the glomerular microenvironment in vivo, allowing for real-time observation and quantification of the compound's effects on cellular morphology and function. nih.gov

Another powerful emerging tool is the use of three-dimensional (3D) patient-derived organoids (PDOs) . A recent study utilized PDOs that encompass the tumor immune-microenvironment to investigate the therapeutic potential of aurantio-obtusin in breast cancer. nih.gov These models provide a more accurate representation of the tumor architecture and cellular interactions, offering valuable insights into how the compound modulates the tumor microenvironment to reduce immunosuppression and tumor growth. nih.gov These advanced models are crucial for more accurate efficacy and safety assessments before moving to clinical trials.

Considerations for Sustainable Production and Supply of this compound

The reliance on extraction from natural plant sources for this compound presents challenges related to scalability, batch-to-batch consistency, and environmental sustainability. Therefore, developing alternative, sustainable production methods is a critical future direction.

Chemical synthesis of complex glycosides is often a multi-step, low-yield process. researchgate.net A more promising and environmentally friendly alternative is enzymatic synthesis . This approach utilizes enzymes like glycosyltransferases or β-glucosidases (in reverse) to attach the glucose moiety to the aurantio-obtusin aglycone in a highly specific and efficient manner. researchgate.net Studies have demonstrated the feasibility of using enzymes from sources like Aspergillus to modify anthraquinone glycosides, highlighting the potential of biocatalysis in this area. nih.gov The development of a robust enzymatic or whole-cell biocatalytic process could provide a scalable, cost-effective, and sustainable supply of this compound for extensive preclinical and potential clinical research.

常见问题

Basic Research Questions

Q. What are the key analytical methods for identifying and quantifying Aurantio-obtusin β-D-glucoside in plant extracts?

- Methodology : High-performance liquid chromatography (HPLC) coupled with UV-Vis detection (λ = 280–320 nm) is widely used. Reverse-phase C18 columns and mobile phases like methanol-water or acetonitrile-acetic acid gradients are optimal for resolving anthraquinone glycosides. Quantification requires calibration with certified reference standards (e.g., CAS 129025-96-3) .

- Critical Considerations : Validate peak purity via diode array detection (DAD) to distinguish co-eluting compounds, especially in complex matrices like Senna spp. seeds .

Q. How does the stereochemical configuration of Aurantio-obtusin β-D-glucoside influence its biological activity?

- Methodology : Nuclear magnetic resonance (NMR) analysis (¹H, ¹³C, and 2D-COSY) confirms the β-D-glucopyranosyl linkage at the C-2 position of the anthraquinone core. Molecular docking studies can correlate stereochemistry with binding affinity to targets like fungal cell wall proteins or plant defense receptors .

- Data Interpretation : The β-D-glucose moiety enhances solubility and transport across biological membranes, which may explain its antifungal activity in resistant chickpea cultivars .